molecular formula C12H18N2O B8393859 2-(Methyloxy)-4-(4-piperidinyl)aniline

2-(Methyloxy)-4-(4-piperidinyl)aniline

Cat. No. B8393859
M. Wt: 206.28 g/mol
InChI Key: HGOGRIACANKVNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08093239B2

Procedure details

To 4-[3-(methyloxy)-4-nitrophenyl]pyridine (Example 137, step A) (4.6 g, 20 mmol) in HOAc (20 mL) is added platinum oxide (460 mg, 2 mmol). The reaction was evacuated then refilled with 60 psi H2 gas. The reaction was stirred under a H2 atmosphere for 3 days. The reaction was evacuated and the atmosphere replaced with N2. The solvent was removed under vacuum, and the residue taken up in DCM/MeOH. Silica was added, and the solvent removed under vacuum. Silica gel chromatography provided material which contained product and other impurities. This material was dissolved in iPrOH and allowed to stand overnight. The crystals which formed were collected by decanting off the solvent and rinsing with iPrOH. Obtained the title compound of step A (500 mg, 2.4 mmol, 12%) slightly wet with iPrOH as colorless crystals. 1H NMR (400 MHz, DMSO-d6) δ 6.68-6.60 (m, 3H), 3.83 (s, 3H), 3.71 (br s, 2H), 3.38-3.31 (m, 2H), 2.85-2.75 (m, 2H), 2.59-2.49 (m, 1H), 1.91-1.75 (m, 5H).
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
4.6 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
460 mg
Type
catalyst
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
12%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([C:12]2[CH:17]=[CH:16][N:15]=[CH:14][CH:13]=2)[CH:6]=[CH:7][C:8]=1[N+:9]([O-])=O>CC(O)=O.CC(O)C.[Pt]=O>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:12]2[CH2:17][CH2:16][NH:15][CH2:14][CH2:13]2)[CH:6]=[CH:7][C:8]=1[NH2:9]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(C)O
Step Two
Name
Quantity
4.6 g
Type
reactant
Smiles
COC=1C=C(C=CC1[N+](=O)[O-])C1=CC=NC=C1
Name
Quantity
20 mL
Type
solvent
Smiles
CC(=O)O
Name
Quantity
460 mg
Type
catalyst
Smiles
[Pt]=O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(C)O

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred under a H2 atmosphere for 3 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was evacuated
ADDITION
Type
ADDITION
Details
then refilled with 60 psi H2 gas
CUSTOM
Type
CUSTOM
Details
The reaction was evacuated
CUSTOM
Type
CUSTOM
Details
The solvent was removed under vacuum
ADDITION
Type
ADDITION
Details
Silica was added
CUSTOM
Type
CUSTOM
Details
the solvent removed under vacuum
CUSTOM
Type
CUSTOM
Details
Silica gel chromatography provided material which
WAIT
Type
WAIT
Details
to stand overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The crystals which formed
CUSTOM
Type
CUSTOM
Details
were collected
CUSTOM
Type
CUSTOM
Details
by decanting off the solvent
WASH
Type
WASH
Details
rinsing with iPrOH

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
COC1=C(N)C=CC(=C1)C1CCNCC1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2.4 mmol
AMOUNT: MASS 500 mg
YIELD: PERCENTYIELD 12%
YIELD: CALCULATEDPERCENTYIELD 12%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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